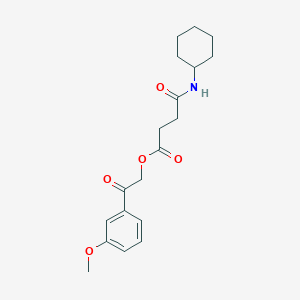
2-(3-methoxyphenyl)-2-oxoethyl 4-(cyclohexylamino)-4-oxobutanoate
Descripción general
Descripción
2-(3-methoxyphenyl)-2-oxoethyl 4-(cyclohexylamino)-4-oxobutanoate, also known as CX-5461, is a small molecule drug that has been developed as a potential anti-cancer agent. It was discovered through a screening process that targeted RNA polymerase I transcription, which is a process that is upregulated in many cancer cells. CX-5461 has shown promising results in preclinical studies and is currently undergoing clinical trials.
Mecanismo De Acción
2-(3-methoxyphenyl)-2-oxoethyl 4-(cyclohexylamino)-4-oxobutanoate inhibits RNA polymerase I transcription by binding to DNA and preventing the recruitment of the transcription initiation factor SL1. This leads to a decrease in ribosomal RNA synthesis and subsequently to a decrease in protein synthesis. 2-(3-methoxyphenyl)-2-oxoethyl 4-(cyclohexylamino)-4-oxobutanoate has been shown to be selective for cancer cells that have upregulated RNA polymerase I transcription.
Biochemical and Physiological Effects:
2-(3-methoxyphenyl)-2-oxoethyl 4-(cyclohexylamino)-4-oxobutanoate has been shown to induce DNA damage and activate the DNA damage response pathway. This leads to cell cycle arrest and apoptosis in cancer cells. 2-(3-methoxyphenyl)-2-oxoethyl 4-(cyclohexylamino)-4-oxobutanoate has also been shown to inhibit the growth of cancer stem cells, which are thought to be responsible for tumor initiation and recurrence.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-(3-methoxyphenyl)-2-oxoethyl 4-(cyclohexylamino)-4-oxobutanoate has shown promising results in preclinical studies and is currently undergoing clinical trials. However, there are some limitations to its use in laboratory experiments. 2-(3-methoxyphenyl)-2-oxoethyl 4-(cyclohexylamino)-4-oxobutanoate is a small molecule drug that has a short half-life and is rapidly metabolized in vivo. This makes it difficult to maintain stable concentrations of the drug in cell culture or animal models. Additionally, 2-(3-methoxyphenyl)-2-oxoethyl 4-(cyclohexylamino)-4-oxobutanoate has been shown to induce DNA damage, which can lead to off-target effects and potential toxicity.
Direcciones Futuras
There are several future directions for the development and use of 2-(3-methoxyphenyl)-2-oxoethyl 4-(cyclohexylamino)-4-oxobutanoate. One potential direction is the combination of 2-(3-methoxyphenyl)-2-oxoethyl 4-(cyclohexylamino)-4-oxobutanoate with other anti-cancer agents to increase its efficacy and reduce potential toxicity. Another direction is the development of more stable analogs of 2-(3-methoxyphenyl)-2-oxoethyl 4-(cyclohexylamino)-4-oxobutanoate that have a longer half-life and are less prone to off-target effects. Additionally, 2-(3-methoxyphenyl)-2-oxoethyl 4-(cyclohexylamino)-4-oxobutanoate could be used in combination with other therapies, such as immunotherapy or targeted therapy, to improve outcomes for cancer patients.
Aplicaciones Científicas De Investigación
2-(3-methoxyphenyl)-2-oxoethyl 4-(cyclohexylamino)-4-oxobutanoate has been shown to selectively inhibit RNA polymerase I transcription, which is upregulated in many cancer cells. This inhibition leads to a decrease in ribosomal RNA synthesis and subsequently to a decrease in protein synthesis. This mechanism of action makes 2-(3-methoxyphenyl)-2-oxoethyl 4-(cyclohexylamino)-4-oxobutanoate a potential therapeutic agent for the treatment of cancer.
Propiedades
IUPAC Name |
[2-(3-methoxyphenyl)-2-oxoethyl] 4-(cyclohexylamino)-4-oxobutanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25NO5/c1-24-16-9-5-6-14(12-16)17(21)13-25-19(23)11-10-18(22)20-15-7-3-2-4-8-15/h5-6,9,12,15H,2-4,7-8,10-11,13H2,1H3,(H,20,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQGFARLNUMILDO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)COC(=O)CCC(=O)NC2CCCCC2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Methoxyphenyl)-2-oxoethyl 4-(cyclohexylamino)-4-oxobutanoate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-(4-iodo-2-methylphenyl)-2-[methyl(phenylsulfonyl)amino]benzamide](/img/structure/B4846321.png)
![6-methyl-2-propyl-6,7-dihydro[1,2,4]triazolo[5,1-b]quinazolin-8(5H)-one](/img/structure/B4846328.png)
![2-(1,3-benzodioxol-5-yloxy)-N'-[1-(4-pyridinyl)ethylidene]propanohydrazide](/img/structure/B4846333.png)
![N-(4-acetylphenyl)-2-{[3-(4-methylbenzyl)-4-oxo-3,4-dihydro-2-quinazolinyl]thio}acetamide](/img/structure/B4846353.png)

![N-[2-(4-morpholinyl)phenyl]-3-nitrobenzamide](/img/structure/B4846361.png)
![N-(2-bromophenyl)-2-{[4-methyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4846366.png)
![3-chloro-N-(3-hydroxy-5-nitrophenyl)-5-(2-thienyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B4846384.png)
![N-[3-(aminocarbonyl)-6-tert-butyl-4,5,6,7-tetrahydro-1-benzothien-2-yl]-7-(2-thienyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B4846387.png)
![2-[(4-oxo-2-phenyl-4H-chromen-3-yl)oxy]-N-phenylacetamide](/img/structure/B4846390.png)
![3-[(2-fluorobenzyl)thio]-4-(tetrahydro-2-furanylmethyl)-5-(2-thienyl)-4H-1,2,4-triazole](/img/structure/B4846397.png)
![5-{[(4-fluorobenzyl)thio]methyl}-4-[2-(trifluoromethyl)phenyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B4846406.png)
![2-[(2-chloro-4-nitrophenyl)thio]-N-(4-chlorophenyl)benzamide](/img/structure/B4846420.png)